4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Researchers studying pyridinylisoxazolone SAR face regioisomeric confusion with common 3-substituted isomers. CAS 1177361-33-9 is the definitive 5-(pyridin-3-yl)-4-(2-aminoethyl) regioisomer, supplied as a stable HCl salt with enhanced aqueous solubility. Key advantages: • Unique TPSA (84.91 Ų) and LogP (1.23) for pharmacophoric mapping • Primary amine handle enables amidation, sulfonylation, reductive amination • Eliminates high DMSO concentrations in HTS assays • ≥98% purity reduces assay artifacts • Use in systematic SAR matrices with positional isomers (CAS 1049738-55-7, 1049736-06-2).

Molecular Formula C10H12ClN3O2
Molecular Weight 241.67 g/mol
CAS No. 1177361-33-9
Cat. No. B1286350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride
CAS1177361-33-9
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C(=O)NO2)CCN.Cl
InChIInChI=1S/C10H11N3O2.ClH/c11-4-3-8-9(15-13-10(8)14)7-2-1-5-12-6-7;/h1-2,5-6H,3-4,11H2,(H,13,14);1H
InChIKeyUPZDEUOLBSJOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one Hydrochloride: Chemical & Procurement Profile


4-(2-Aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one hydrochloride is a synthetic heterocyclic building block comprising an isoxazol-3(2H)-one core substituted with a pyridin-3-yl group at the C5 position and a 2-aminoethyl side chain at the C4 position, isolated as the hydrochloride salt [1]. It belongs to the broader class of pyridinylisoxazolones, which have attracted attention in medicinal chemistry for their potential antiaggregatory, anti-proliferative, and fibrinolysis-inhibitory properties at the scaffold level [2]. The compound is commercially available from multiple vendors at purities ranging from 97% to 98% and is primarily positioned as a research intermediate rather than a finished bioactive probe .

1
Regioisomer-specific building block
Defined 5-(pyridin-3-yl)-4-(2-aminoethyl) isoxazolone for systematic SAR studies
2
Hydrochloride salt form
Supports direct aqueous assay preparation, reducing DMSO co-solvent reliance
3
Scaffold-class research context
Structurally related to isoxazolone pharmacophore with reported plasminogen inhibition (class-level)

4-(2-Aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one Hydrochloride: Regioisomer and Salt-Form Specificity


Substituting CAS 1177361-33-9 with a positional isomer or the free base is not straightforward. The target compound features a unique regioisomeric arrangement—pyridin-3-yl at C5 and a 2-aminoethyl group at C4 on the isoxazol-3(2H)-one ring—which is distinct from the more common 3-pyridinyl-substituted isomers (e.g., CAS 1049738-55-7 and 1049736-06-2) . This arrangement alters the computed topological polar surface area (TPSA = 84.91 Ų for the free base) and LogP (1.23), which directly influence hydrogen-bonding topology and molecular recognition . Additionally, the hydrochloride salt provides enhanced aqueous solubility and handling stability compared to the free base (CAS 952959-73-8), a critical factor for reproducible biological assay preparation . Generic substitution without verifying regioisomeric identity and salt form risks introducing confounding variables in structure-activity relationship (SAR) studies.

Target
CAS 1177361-33-9, 5-(pyridin-3-yl) isomer, HCl salt
Common substitute
3-(pyridin-3-yl) positional isomer (e.g., CAS 1049738-55-7)
Pyridine nitrogen orientation shifts, altering hydrogen-bonding topology and target engagement profile. SAR interpretation may be confounded.
Target
Hydrochloride salt (CAS 1177361-33-9)
Common substitute
Free base (CAS 952959-73-8)
Free base may limit aqueous solubility, requiring higher DMSO concentrations that can interfere with biological assay readouts.

4-(2-Aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one Hydrochloride: Quantitative Evidence


Regioisomeric Impact on Computed Properties

The target compound (CAS 1177361-33-9) bears the pyridin-3-yl substituent at the C5 position of the isoxazol-3(2H)-one ring, with the aminoethyl chain at C4. In contrast, the positional isomer 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride (CAS 1049738-55-7) places the pyridin-3-yl at C3 and the carbonyl at C5. This regioisomeric shift alters the computed topological polar surface area (TPSA = 84.91 Ų for the free base of the target compound vs. no published data for the isomer) and the spatial orientation of the pyridine nitrogen lone pair, which is expected to affect hydrogen-bond acceptor geometry and target binding . The target compound thus offers a distinct 3D pharmacophore that cannot be replicated by the 3-substituted isomer.

Regioisomer TPSA
Class-level
Target free base TPSA = 84.91 Ų; comparator isomer: no published data
Distinct regioisomer may drive different hydrogen-bonding topology
Predicted values; experimental confirmation needed
Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Salt Form and Aqueous Solubility Advantage

The target compound is supplied as the hydrochloride salt (CAS 1177361-33-9, MW 241.67), whereas the corresponding free base is registered under CAS 952959-73-8 (MW 205.21). The hydrochloride salt form is explicitly reported by vendors to enhance water solubility compared to the neutral free base . The free base has a computed density of 1.280±0.06 g/cm³ and LogP of 1.23, indicating moderate lipophilicity that may limit aqueous dissolution without salt formation . For biological assays requiring aqueous dilution series, the hydrochloride salt provides a practical handling advantage, reducing the need for DMSO co-solvent and minimizing potential solvent interference.

Salt solubility
Class-level
HCl salt: vendor-cited enhanced water solubility vs free base (LogP 1.23)
Supports aqueous assay preparation without additional solubilization
No standardized solubility assay available
Drug Discovery Assay Development Formulation

Commercial Purity Comparison

The target compound is available at 98% purity from Leyan (Product No. 1665420) and 97% from Chemenu (Catalog CM1064712) . In comparison, the positional isomer 4-(2-aminoethyl)-3-(3-pyridinyl)-5(2H)-isoxazolone hydrochloride (CAS 1049738-55-7) is listed at 95% purity from AKSci . While these differences are modest, the 98% grade may reduce the burden of additional purification prior to use in sensitive biochemical or cellular assays, where trace impurities can confound dose-response measurements.

Commercial purity
Cross-study
Target: 98% (Leyan) / 97% (Chemenu); comparator isomer: 95% (AKSci)
Higher purity may reduce impurity-driven assay artifacts
Batch-dependent; COA review recommended
Chemical Procurement Quality Control Reproducibility

Scaffold-Level Plasminogen Inhibition

Although CAS 1177361-33-9 itself lacks published target-specific activity data, the isoxazol-3(2H)-one scaffold class has been validated as a pharmacophore for plasminogen inhibition. AstraZeneca's patent family (WO2012047156A1) discloses isoxazol-3(2H)-one analogs with IC50 values as low as 0.62 µM against plasminogen, and the clinical candidate AZD6564 (an isoxazolone-containing lysine mimetic) achieved a lysis IC50 of 0.44 µM [1][2]. The target compound, with its pyridin-3-yl and aminoethyl substitution, presents a scaffold that is structurally related to this pharmacophore class; the aminoethyl side chain may serve as a lysine-mimetic element, though this inference remains untested. Procurement of this specific regioisomer enables exploration of the C5-pyridinyl/C4-aminoethyl substitution pattern within the broader isoxazolone plasminogen inhibitor landscape.

Scaffold inhibition
Class-level
Compound: no direct IC50; scaffold analogs: 0.44–0.62 µM plasminogen inhibition
Structurally related to validated plasminogen inhibitor pharmacophore
Inference only; target-specific activity remains untested
Fibrinolysis Plasminogen Inhibition Hemostasis

4-(2-Aminoethyl)-5-pyridin-3-ylisoxazol-3(2H)-one Hydrochloride: Application Scenarios


Regioisomer-Specific SAR

Medicinal chemistry teams investigating the structure-activity relationships of pyridinylisoxazolones can use CAS 1177361-33-9 as the definitive 5-(pyridin-3-yl)-4-(2-aminoethyl) regioisomer. Its distinct TPSA (84.91 Ų) and LogP (1.23) relative to 3-substituted isomers make it essential for mapping the pharmacophoric requirements of targets where pyridine nitrogen orientation is critical . Pairing this compound with its positional isomers (CAS 1049738-55-7 and 1049736-06-2) in a systematic SAR matrix is the recommended approach for deconvoluting regioisomer-dependent biological effects.

Fibrinolysis Inhibitor Lead Discovery

Given the validated plasminogen inhibitory activity of the isoxazol-3(2H)-one scaffold class (IC50 values of 0.44–0.62 µM reported for AstraZeneca analogs), CAS 1177361-33-9 serves as a structurally enabling intermediate for synthesizing novel lysine-mimetic fibrinolysis inhibitors [1][2]. The aminoethyl side chain provides a primary amine handle for further derivatization (e.g., amidation, sulfonylation, or reductive amination), while the pyridin-3-yl group offers an additional vector for optimizing target engagement and pharmacokinetic properties.

Aqueous-Compatible Biochemical Assays

For high-throughput screening (HTS) or biochemical assay campaigns requiring aqueous compound dilution, the hydrochloride salt form (CAS 1177361-33-9) is preferred over the free base (CAS 952959-73-8) due to its enhanced water solubility . This eliminates the need for high DMSO concentrations that may interfere with enzymatic readouts. Procurement at 98% purity (Leyan) further reduces the risk of impurity-derived false positives or negatives in dose-response screening .

Dual-Derivatization for Combinatorial Libraries

The presence of both a primary aliphatic amine (pKa ~9–10) on the aminoethyl chain and a pyridine nitrogen (pKa ~5.2) provides two orthogonal reactive sites for parallel derivatization strategies . This makes CAS 1177361-33-9 an attractive core scaffold for generating focused combinatorial libraries via sequential amine acylation and pyridine N-alkylation or metal-catalyzed cross-coupling, enabling rapid exploration of chemical space around the isoxazolone pharmacophore.

Application
Selection Property
Validation Focus
Regioisomer-specific SAR
Defined 5-(pyridin-3-yl) regioisomer identity
Regioisomer-dependent pharmacological mapping
Fibrinolysis-targeted research
Isoxazolone scaffold with lysine-mimetic side chain
Plasminogen inhibition assay context
Aqueous biochemical screening
Hydrochloride salt solubility
Solvent interference minimization
Combinatorial library synthesis
Orthogonal reactive amine and pyridine sites
Chemical space exploration around isoxazolone core
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